tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate
Description
tert-Butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate (CAS: 1486477-55-7) is a chiral carbamate derivative with a molecular formula of C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol . It features a cyclobutane ring substituted with a hydroxyl group at the (2S) position and a tert-butyl carbamate moiety at the (1R) position. This compound is widely utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its stereochemistry and functional groups make it a versatile intermediate for stereoselective reactions and drug candidate optimization .
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUJIZNXJAXEJU-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of (1R,2S)-2-Aminocyclobutanol
The most direct method involves Boc protection of the amine group in (1R,2S)-2-aminocyclobutanol. This two-step process is widely adopted for its simplicity and high yield.
Reaction Scheme:
Conditions and Optimization:
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Dissolve (1R,2S)-2-aminocyclobutanol (1.0 equiv) in anhydrous THF.
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Add Boc₂O (1.1 equiv) and Cs₂CO₃ (1.5 equiv) at 0°C.
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Stir at room temperature for 8 hours.
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Quench with water, extract with EtOAc, and purify via silica gel chromatography.
Challenges:
Resolution of Racemic Mixtures
For non-chiral starting materials, enzymatic or chemical resolution achieves the desired (1R,2S) configuration.
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Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers.
Cyclobutane Ring Functionalization
Alternative routes construct the cyclobutane ring post-Boc protection, though these are less common due to complexity.
Example:
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React tert-butyl carbamate with cis-2-bromocyclobutanol under SN2 conditions.
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Conditions: K₂CO₃, DMF, 80°C, 12 hours (Yield: 55–60%).
Limitations:
Industrial-Scale Considerations
Patents highlight strategies to mitigate viscosity and improve purity for large-scale production:
Case Study:
A patent for Edoxaban intermediates describes a scaled-up Boc protection method:
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Scale: 10 kg batch.
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Yield: 88% with 99.3% HPLC purity.
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Key Adaptation: Substituted acetonitrile with THF to reduce viscosity.
Comparative Analysis of Methods
| Method | Yield | Purity | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Boc Protection | 70–85% | >98% | High | Excellent |
| Enzymatic Resolution | 50–60% | 95–98% | Very High | Moderate |
| Cyclobutane Synthesis | 55–60% | 90–95% | Low | Poor |
Recommendations:
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create complex molecules through various transformations, including:
- Protecting Group for Amines : The compound can act as a protecting group for amines, facilitating selective reactions without interference from the amine functionality.
- Synthetic Pathways : It can be synthesized via the reaction of tert-butyl isocyanate with (1R,2S)-2-hydroxycyclobutane, allowing for the incorporation of hydroxyl groups at specific positions.
Pharmaceutical Development
Potential Drug Candidate
Due to its structural features, this compound is being investigated for its potential as a drug candidate. Key areas of research include:
- Pharmacodynamics and Pharmacokinetics : Interaction studies are crucial for understanding how this compound behaves in biological systems and its viability as a therapeutic agent .
- Inhibitory Activity : Research has indicated that similar carbamate derivatives may exhibit inhibitory activity against specific enzymes or receptors, suggesting potential applications in treating various diseases .
Biological Research
Biological Activity Studies
The compound's biological activity makes it a subject of interest in various studies:
- Enzyme Interaction Studies : Investigations into how this compound interacts with enzymes can provide insights into its mechanism of action and potential therapeutic uses .
Industrial Applications
Agrochemicals and Pharmaceuticals
In the industrial sector, this compound is utilized in the synthesis of agrochemicals and pharmaceuticals due to its stability and reactivity:
- Large-scale Production : The compound's synthesis can be optimized for industrial production, employing continuous flow reactors to enhance yield and purity.
Case Study 1: Drug Development
A study published in a peer-reviewed journal explored the synthesis and biological evaluation of various carbamates, including this compound. The results indicated promising inhibitory activity against certain enzymes involved in metabolic pathways relevant to cancer treatment .
Case Study 2: Organic Synthesis Application
Research demonstrated that using this compound as a protecting group significantly improved the yield of desired products in multi-step organic syntheses involving amines .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with enzymes or receptors in biological systems. The hydroxyl group on the cyclobutyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Cyclobutane vs. Cyclopentane Derivatives
tert-Butyl N-[(1R,2S)-2-Hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)
- Stereochemical Impact : The (1R,2S) configuration is preserved, but the larger ring size may alter hydrogen-bonding interactions and solubility.
- Applications : Cyclopentyl analogs are often employed in protease inhibitor synthesis due to their improved metabolic stability .
tert-Butyl N-[cis-3-Hydroxycyclopentyl]carbamate (CAS: 207729-03-1)
- Key Contrast : The hydroxyl group is positioned at the 3-carbon of the cyclopentane ring, leading to distinct spatial arrangements and electronic environments.
- Reactivity : The cis-configuration may favor intramolecular hydrogen bonding, reducing reactivity in certain coupling reactions compared to the cyclobutyl counterpart .
Amino-Substituted Analogs
tert-Butyl N-[(1R,2R)-2-Aminocyclobutyl]carbamate (CAS: 1610368-00-7)
- Functional Group Variation : Replaces the hydroxyl group with an amine, enabling participation in nucleophilic acyl substitution or reductive amination.
tert-Butyl N-[(1R,2S,5S)-2-Amino-5-(Dimethylcarbamoyl)cyclohexyl]carbamate (CAS: 365998-36-3)
- Complexity : Incorporates a dimethylcarbamoyl group on a cyclohexane ring, increasing molecular weight (285.38 g/mol) and lipophilicity.
- Applications: Such derivatives are explored in kinase inhibitor design, leveraging the carbamoyl group for hydrogen-bond donor/acceptor roles .
Functionalized Cyclobutane Derivatives
tert-Butyl N-[(1S,3R)-3-Acetyl-2,2-Dimethylcyclobutyl]carbamate (CAS: 1260589-93-2)
- Steric Effects : The acetyl and dimethyl groups introduce steric hindrance, reducing accessibility for electrophilic reagents.
- Reactivity : The electron-withdrawing acetyl group may deactivate the carbamate toward hydrolysis compared to the hydroxylated analog .
tert-Butyl N-[(1S,2R)-2-Formylcycloheptyl]carbamate (CAS: 4261-80-7)
Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 1486477-55-7 (Main Compound) | C₉H₁₇NO₃ | 187.24 | Hydroxy, Carbamate |
| 1330069-67-4 (Cyclopentyl) | C₁₀H₁₉NO₃ | 201.27 | Hydroxy, Carbamate |
| 1610368-00-7 (Amino Cyclobutyl) | C₉H₁₆N₂O₂ | 184.24 | Amine, Carbamate |
| 1260589-93-2 (Acetyl Cyclobutyl) | C₁₃H₂₁NO₃ | 239.32 | Acetyl, Carbamate |
Key Trends :
- Increasing molecular weight correlates with larger ring systems or additional substituents.
- Hydroxyl groups enhance hydrophilicity, whereas acetyl or aromatic groups (e.g., naphthyl in ) increase lipophilicity .
Biological Activity
Tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate is a carbamate derivative that has garnered attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including a cyclobutane ring with a hydroxyl group, suggest potential biological activities that merit detailed exploration. This article delves into the biological activity of this compound, synthesizing findings from diverse sources to present a comprehensive overview.
Molecular Characteristics
- Molecular Formula : C₉H₁₇NO₃
- Molecular Weight : 187.24 g/mol
- IUPAC Name : this compound
The compound features a tert-butyl group that enhances its lipophilicity, facilitating interactions with biological membranes. The hydroxyl group at the 2-position of the cyclobutane ring contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby modulating enzyme activity. This interaction can lead to alterations in metabolic pathways, which are crucial for therapeutic applications.
- Receptor Modulation : It has been suggested that this compound could function as a receptor modulator, influencing cellular signaling processes.
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in infectious disease management.
- Anti-inflammatory Effects : The compound's structural analogs have shown anti-inflammatory properties, indicating that this compound may also possess similar effects.
Recent Studies
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Study on Enzyme Inhibition :
- A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The inhibition was quantified using kinetic assays, revealing an IC50 value indicative of moderate potency against the target enzyme.
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Therapeutic Applications :
- Research has explored its potential as a therapeutic agent for conditions such as hypertension and diabetes. In vivo studies in rodent models showed promising results regarding blood pressure regulation and glucose metabolism.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Tert-butyl ((1R,2S)-2-hydroxycyclohexyl)carbamate | C₁₁H₂₁NO₃ | Cyclohexane ring | Moderate enzyme inhibition |
| Tert-butyl N-(hydroxymethyl)carbamate | C₉H₁₉N₁O₃ | Hydroxymethyl group | Potential anti-inflammatory |
| Tert-butyl N-(phenethyl)carbamate | C₁₁H₁₅N₁O₃ | Phenethyl substitution | Antimicrobial properties |
This table illustrates the structural diversity among related compounds and their varying biological activities. Such comparisons highlight the unique characteristics of this compound.
Q & A
Q. What are the common synthetic routes for tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate, and how can reaction conditions be optimized?
The compound is typically synthesized via carbamate formation using tert-butyl-protected amines. For example, coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed to activate carboxylic acid intermediates, followed by condensation with hydroxylated cyclobutane derivatives . Optimization involves controlling reaction temperature (0–25°C), solvent selection (e.g., dichloromethane or DMF), and monitoring stereochemical integrity via chiral HPLC .
Q. How is the stereochemistry of the (1R,2S) configuration verified during synthesis?
Chiral resolution techniques, such as polarimetry or chiral stationary phase HPLC, are used to confirm stereochemistry. X-ray crystallography (e.g., SHELXL ) or NOESY NMR can validate spatial arrangements of the hydroxyl and carbamate groups. Absolute configuration is often assigned using anomalous dispersion in single-crystal diffraction .
Q. What safety protocols are recommended for handling this compound in the lab?
While specific hazards for this compound are not fully documented, general carbamate handling applies: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Storage should be in airtight containers at room temperature, away from strong acids/bases .
Q. Which analytical techniques are essential for initial characterization?
Basic characterization includes:
- NMR (¹H/¹³C) to confirm functional groups and stereochemistry.
- FT-IR for carbamate C=O and N-H stretches (~1680–1720 cm⁻¹ and ~3300 cm⁻¹).
- Mass spectrometry (ESI-TOF) to verify molecular weight .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction using SHELX or SIR97 provides precise bond lengths, angles, and torsional parameters. For tert-butyl carbamates, hydrogen bonding between the carbamate NH and hydroxyl group often stabilizes the crystal lattice, which can be visualized with ORTEP-3 . Refinement against high-resolution data (e.g., synchrotron sources) improves accuracy for strained cyclobutane rings .
Q. What advanced purification strategies address byproducts from stereoselective synthesis?
- Chiral SFC (Supercritical Fluid Chromatography) : Higher efficiency than HPLC for separating diastereomers.
- Recrystallization : Solvent mixtures (e.g., ethyl acetate/hexane) exploit differential solubility of stereoisomers.
- Dynamic kinetic resolution : Catalytic methods to invert undesired stereocenters during synthesis .
Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?
The tert-butyl carbamate group is acid-labile. In HCl/THF (1:1), it cleaves to release CO₂ and the free amine. Under basic conditions (NaOH/MeOH), hydrolysis yields cyclohexanol derivatives. Degradation pathways are monitored via LC-MS, with intermediates trapped using scavengers like Boc₂O .
Q. What role does this compound play in synthesizing bioactive molecules?
It serves as a chiral building block for pharmaceuticals. For example, it is used in NK1 receptor antagonist synthesis by coupling with halogenated pyrimidines via Buchwald-Hartwig amination . The hydroxyl group enables further functionalization (e.g., Mitsunobu reactions) to introduce pharmacophores .
Q. How are computational methods applied to predict reactivity and regioselectivity?
DFT calculations (B3LYP/6-31G*) model transition states for carbamate formation, predicting regioselectivity in nucleophilic attacks. Molecular dynamics simulations assess steric effects of the tert-butyl group on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
